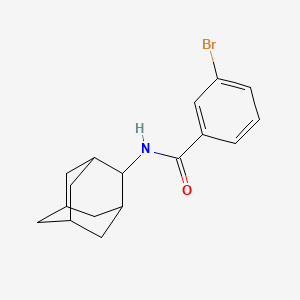
N-2-adamantyl-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-3-bromobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research. In
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-3-bromobenzamide involves the inhibition of tyrosine kinases and phosphodiesterases. Tyrosine kinases are enzymes that play a key role in signal transduction pathways, while phosphodiesterases are enzymes that break down cyclic nucleotides such as cAMP and cGMP. The inhibition of these enzymes by N-2-adamantyl-3-bromobenzamide leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
N-2-adamantyl-3-bromobenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects have been observed in various cell types, including cancer cells and immune cells, and suggest that N-2-adamantyl-3-bromobenzamide could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-adamantyl-3-bromobenzamide in lab experiments is its unique mechanism of action, which could provide insights into various cellular processes. Additionally, the compound has been found to have low toxicity and high stability, which make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using N-2-adamantyl-3-bromobenzamide is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-3-bromobenzamide. One area of interest is the identification of specific tyrosine kinases and phosphodiesterases that are targeted by the compound, as this could provide insights into the molecular mechanisms underlying its effects. Additionally, further studies are needed to determine the optimal dosage and administration route of N-2-adamantyl-3-bromobenzamide for therapeutic applications. Finally, the potential use of N-2-adamantyl-3-bromobenzamide in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of N-2-adamantyl-3-bromobenzamide involves the reaction of 2-adamantylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions for several hours. The product is then purified by column chromatography to obtain N-2-adamantyl-3-bromobenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-2-adamantyl-3-bromobenzamide has been studied for its potential use in scientific research due to its unique mechanism of action and biochemical and physiological effects. This compound has been found to have an inhibitory effect on the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, and their inhibition by N-2-adamantyl-3-bromobenzamide could have significant implications for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYDEIZWMBAZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)


![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

